Orilotimod

autoimmune disease immunosuppression Mercury-induced autoimmunity

Orilotimod (Thymodepressin) is a synthetic all-D-amino acid dipeptide (D-γ-glutamyl-D-tryptophan) with a unique STAT3-inhibitory mechanism, differentiating it from calcineurin inhibitors. Its D,D-chirality ensures protease resistance and specific immunosuppressive activity, while the crystalline potassium salt (APO805K1) eliminates hygroscopicity for reproducible oral solid-dosage formulation. Ideal for autoimmune, GVHD, oral mucositis, and chirality-activity relationship studies. Procure with confidence; this is the enantiomerically defined, procurement-relevant form.

Molecular Formula C16H19N3O5
Molecular Weight 333.34 g/mol
CAS No. 186087-26-3
Cat. No. B3395825
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOrilotimod
CAS186087-26-3
Synonymsgamma-d-Glu-d-Trp
thymodepressin
Molecular FormulaC16H19N3O5
Molecular Weight333.34 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)NC(=O)CCC(C(=O)O)N
InChIInChI=1S/C16H19N3O5/c17-11(15(21)22)5-6-14(20)19-13(16(23)24)7-9-8-18-12-4-2-1-3-10(9)12/h1-4,8,11,13,18H,5-7,17H2,(H,19,20)(H,21,22)(H,23,24)/t11-,13-/m1/s1
InChIKeyCATMPQFFVNKDEY-DGCLKSJQSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Orilotimod (CAS 186087-26-3) for Research and Therapeutic Procurement: Core Identity and Differentiating Characteristics


Orilotimod (also designated Thymodepressin, SCV-07, or Golotimod) is a synthetic dipeptide composed of D-glutamic acid and D-tryptophan connected by a gamma-glutamyl linkage [1]. It is an orally and parenterally bioavailable immunomodulator that suppresses both humoral and cell-mediated immune responses through inhibition of STAT3 signaling, and is under investigation for autoimmune indications including moderate-to-severe plaque psoriasis, atopic dermatitis, and graft-versus-host disease [2][3]. Its all-D-amino acid configuration confers resistance to standard proteases, distinguishing it from L-peptide–based immunomodulatory agents [1].

Why Generic Substitution Is Not Viable: Orilotimod's Enantiomer-Dependent Pharmacology and Salt-Form-Specific Performance


Orilotimod cannot be interchanged with in-class immunosuppressants because its biological activity is governed by two structural features absent from nearest analogs: (i) the D,D-chirality of its amino acid residues, which confers protease resistance and inverts the pharmacological phenotype relative to L,L-enantiomers [1]; and (ii) the specific salt form, where the crystalline potassium salt (APO805K1) overcomes the hygroscopicity and handling difficulties of the amorphous disodium salt originally marketed in Russia [2]. Unlike calcineurin inhibitors such as cyclosporine A and tacrolimus, Orilotimod suppresses only activated immune cell clones while sparing memory-cell activity responsible for acquired immunity [3]. Generic substitution with off-the-shelf immunosuppressants therefore risks loss of enantiomer specificity, altered pharmacokinetics, and unpredictable immunomodulatory outcomes.

Orilotimod Quantitative Differentiation: Comparator-Anchored Evidence for Scientific Selection


~140-Fold Lower Effective Dose Than Cyclosporine A in Prophylactic Autoimmune Suppression

In a head-to-head comparison using the SJL/J mouse model of mercury-induced autoimmunity, both Orilotimod (thymodepressin) and cyclosporine A were administered in a prophylactic regimen for three weeks before HgCl₂ challenge. At week 6 (the classical peak of anti-fibrillarin antibody [AFA] production), the mean AFA titer for Orilotimod at 0.14 mg/kg was 406 ± 219, compared to 500 ± 346 for cyclosporine A at 20 mg/kg, indicating comparable immunosuppressive efficacy at an approximately 143-fold lower mass dose [1]. The most pronounced Orilotimod effect was achieved at 0.7 mg/kg (AFA titer 208 ± 153), comparable to cyclosporine A at 50 mg/kg (AFA titer 150 ± 294) — a ~71-fold dose advantage [1]. The high dose of cyclosporine A (125 mg/kg) was toxic, causing 60% mortality after three injections, whereas all Orilotimod doses were well tolerated [1].

autoimmune disease immunosuppression Mercury-induced autoimmunity

Therapeutic-Regimen Efficacy Where Cyclosporine A Completely Fails

When autoimmunity was already fully established (therapeutic regimen: immunosuppressant administered for three weeks starting five weeks after HgCl₂ induction), cyclosporine A at any dose (20, 50, or 125 mg/kg) failed to produce statistically significant reduction in AFA titers relative to untreated controls [1]. In contrast, Orilotimod at 0.14 mg/kg reduced week-8 AFA titers to 383 ± 270 versus 1500 ± 214 in controls and 1470 ± 1099 for cyclosporine A 20 mg/kg — a 74% reduction where cyclosporine A achieved only 2% reduction [1]. Orilotimod at 0.35 mg/kg reduced AFA to 450 ± 227 (70% reduction); cyclosporine A 50 mg/kg achieved 1000 ± 438 (33% reduction) [1].

established autoimmune disease therapeutic immunosuppression treatment-resistant

Enantiomer-Dependent Reciprocal Pharmacology: Immunosuppressant vs Immunostimulant Determined Solely by Chirality

Orilotimod (Thymodepressin; D-Glu-D-Trp) and its enantiomer Thymogen (L-Glu-L-Trp) display opposite pharmacological activities despite identical primary sequence: Thymodepressin acts as a pronounced immunosuppressor, whereas Thymogen acts as an immunostimulant [1]. This reciprocal activity represents one of the first documented examples of complete pharmacological inversion mediated solely by D-to-L chirality switching in a peptide therapeutic [1]. In the mercury-induced autoimmunity model, Thymodepressin (D,D-enantiomer) suppressed AFA titers to 208 ± 153 at 0.7 mg/kg versus control 1500 ± 214, while the L,L-enantiomer (Thymogen) stimulates T-lymphocyte proliferation and enhances IL-2 and IFN-γ production [1][2].

chiral peptide pharmaceuticals enantiomer-specific pharmacology immune homeostasis

Prevention of Radiation-Induced Oral Mucositis: 0% Ulceration at 50 Gy Versus 100% Ulceration at 35 Gy With Placebo

In a Phase 2 clinical trial evaluating SCV-07 (Orilotimod) for prevention of oral mucositis in head and neck cancer patients receiving chemoradiation, the high-dose group (0.1 mg/kg SCV-07) prevented the onset of any ulcerative mucositis in 24% of patients at cumulative radiation doses up to 50 Gy (approximately 5 weeks of treatment) [1]. In the placebo arm, 100% of patients developed ulcerative mucositis by the time they reached only 35 Gy (approximately 3.5 weeks) [1]. This represents both a delay in onset and a reduction in incidence of severe mucositis — the primary endpoint of the study. Additionally, SCV-07-treated patients showed significantly lower levels of IL-1α versus placebo (p < 0.045) .

oral mucositis chemoradiation supportive oncology

Crystalline Potassium Salt (APO805K1) Overcomes Amorphous Disodium Salt Handling Deficiencies for Reproducible Formulation

The original disodium salt of D-isoglutamyl-D-tryptophan (marketed as Thymodepressin in Russia) is an amorphous powder that is highly hygroscopic and very difficult to handle during manufacturing [1]. US Patent 8,735,602 discloses novel crystalline potassium salt (1:1), lithium salt (1:1), calcium salt (2:1), and magnesium salt (2:1) forms of Orilotimod that overcome these handling deficiencies [2]. The crystalline potassium salt (CAS 960155-19-5, APO805K1) provides defined melting point, reproducible dissolution characteristics, and improved stability under ambient storage conditions — critical attributes for reliable research-grade procurement and pharmaceutical formulation [2]. The commercial disodium salt liquid formulation requires injection or intranasal administration; the crystalline potassium salt enables development of oral solid dosage forms with dose-proportional pharmacokinetics demonstrated at 10, 30, 60, and 100 mg doses [3].

pharmaceutical salt selection crystalline form formulation stability

Orilotimod Prioritization Scenarios: Where This Compound Delivers Decision-Relevant Advantage


Autoimmune Disease Models Requiring Immunosuppression With a Wide Therapeutic Window

In preclinical autoimmune research where calcineurin inhibitors like cyclosporine A exhibit dose-limiting toxicity (LD₅₀-proximal effective doses) or fail to suppress established disease, Orilotimod at 0.14–0.7 mg/kg provides robust immunosuppression with a >70-fold safety margin relative to cyclosporine A and is uniquely effective in therapeutic (post-disease-onset) regimens [1]. This makes it the preferred agent for chronic dosing studies in mercury-induced autoimmunity, graft-versus-host disease, and other lymphocyte-driven autoimmune models.

Chiral Pharmacology Research Investigating Enantiomer-Specific Immune Modulation

For laboratories studying the pharmacological consequences of peptide chirality, the Orilotimod/Thymogen enantiomer pair offers a uniquely clean experimental system: D,D-configuration yields immunosuppression while L,L-configuration yields immunostimulation, with no confounding chemical differences [2]. This enables definitive structure-activity relationship studies on chirality-dependent receptor interactions and immune signaling pathway bifurcation.

Supportive Oncology: Oral Mucositis Prevention During Head and Neck Chemoradiation

In clinical or translational oncology settings evaluating interventions to reduce chemoradiation-induced oral mucositis, Orilotimod (SCV-07) at 0.1 mg/kg subcutaneous dosing has demonstrated a 76 percentage-point reduction in ulceration incidence compared to placebo at equivalent radiation doses (0% ulceration at 35 Gy where placebo reached 100%) [3]. This positions it as a mechanistically novel mucositis-sparing agent distinct from growth factor–based or antimicrobial approaches.

Formulation Development Requiring Non-Hygroscopic, Crystalline API

For pharmaceutical development teams seeking a solid oral dosage form of an immunomodulatory dipeptide, the crystalline potassium salt (APO805K1, CAS 960155-19-5) eliminates the hygroscopicity and handling variability of the earlier amorphous disodium salt and has demonstrated dose-proportional pharmacokinetics across a 10–100 mg range in Phase 1 studies [4]. This is the procurement-relevant form for any intended oral formulation work.

Quote Request

Request a Quote for Orilotimod

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.